molecular formula C9H10BrNO B2450026 5-Bromo-2-cyclobutoxypyridine CAS No. 1159816-70-2

5-Bromo-2-cyclobutoxypyridine

Cat. No.: B2450026
CAS No.: 1159816-70-2
M. Wt: 228.089
InChI Key: ZNLVTTXXVBKWTR-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclobutoxypyridine: is an organic compound with the molecular formula C9H10BrNO . It is a brominated derivative of pyridine, featuring a cyclobutoxy group at the 2-position and a bromine atom at the 5-position.

Scientific Research Applications

Chemistry: 5-Bromo-2-cyclobutoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: The compound is used in the production of specialty chemicals and materials. It can serve as a building block for the synthesis of agrochemicals, dyes, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclobutoxypyridine typically involves the bromination of 2-cyclobutoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclobutoxypyridine in chemical reactions involves the activation of the bromine atom, which acts as a leaving group in substitution and coupling reactions. The cyclobutoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-cyclobutoxypyridine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic effects compared to other alkoxy-substituted pyridines.

Properties

IUPAC Name

5-bromo-2-cyclobutyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVTTXXVBKWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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